

# DL-Phenylmercapturic acid-d2 certificate of analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **DL-Phenylmercapturic acid-d2**

Cat. No.: **B15557345**

[Get Quote](#)

## An In-depth Technical Guide to **DL-Phenylmercapturic acid-d2**

For researchers, scientists, and drug development professionals, understanding the quality and characteristics of analytical standards is paramount. This guide provides a comprehensive overview of the certificate of analysis for **DL-Phenylmercapturic acid-d2**, a critical internal standard for the quantification of S-phenylmercapturic acid, a biomarker for benzene exposure.

## Product Identification

- Product Name: **DL-Phenylmercapturic acid-d2**
- Synonyms: N-Acetyl-S-(phenyl-d2)-DL-cysteine, ( $\pm$ )-Phenylmercapturic Acid-d2
- CAS Number: Not available
- Molecular Formula:  $C_{11}H_{11}D_2NO_3S$
- Molecular Weight: 241.31 g/mol

## Quantitative Data Summary

The following table summarizes the key quantitative data for a representative lot of **DL-Phenylmercapturic acid-d2**.

| Test              | Specification            | Result            |
|-------------------|--------------------------|-------------------|
| Purity (HPLC)     | >95%                     | 98.7% (at 255 nm) |
| Isotopic Purity   | >95%                     | 99.1%             |
| Appearance        | White to Off-White Solid | Conforms          |
| NMR               | Conforms to Structure    | Conforms          |
| Mass Spectrometry | Conforms to Structure    | Conforms          |

## Experimental Protocols

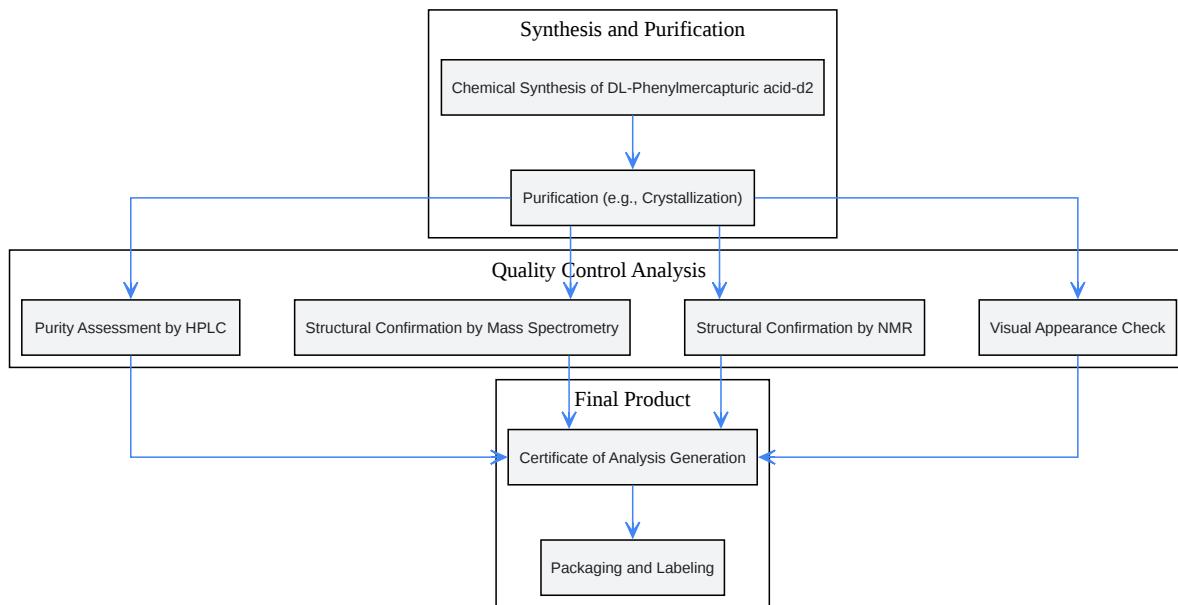
Detailed methodologies for the key analytical tests are provided below.

### High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of **DL-Phenylmercapturic acid-d2**.
- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5  $\mu$ m).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 255 nm.
- Procedure:
  - A solution of **DL-Phenylmercapturic acid-d2** is prepared in the mobile phase.
  - The solution is injected into the HPLC system.
  - The chromatogram is recorded, and the area of the main peak is compared to the total area of all peaks to calculate the purity.

### Mass Spectrometry (MS)

- Objective: To confirm the molecular weight and structure of **DL-Phenylmercapturic acid-d2**.
- Instrumentation: A mass spectrometer, typically coupled with an HPLC system (LC-MS/MS).
- Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used.[\[1\]](#)[\[2\]](#)
- Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured and compared to the theoretical value. Fragmentation patterns can also be analyzed to confirm the structure. For S-phenylmercapturic acid, a common transition monitored is m/z 238 → 109.[\[3\]](#) For the d2 analogue, this would be shifted accordingly.

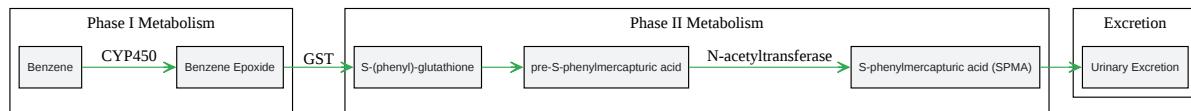

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the chemical structure of **DL-Phenylmercapturic acid-d2**.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).
- Solvent: A suitable deuterated solvent, such as DMSO-d6.
- Procedure:
  - The sample is dissolved in the deuterated solvent.
  - $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired.
  - The chemical shifts, splitting patterns, and integration values are analyzed to confirm the expected structure and the position of the deuterium labels.

## Visualizations

### Analytical Workflow

The following diagram illustrates the typical workflow for the quality control analysis of a **DL-Phenylmercapturic acid-d2** reference standard.




[Click to download full resolution via product page](#)

*Analytical workflow for **DL-Phenylmercapturic acid-d2**.*

## Metabolic Pathway of Benzene

**DL-Phenylmercapturic acid-d2** is used as an internal standard for the quantification of S-phenylmercapturic acid, a metabolite of benzene. The metabolic pathway leading to the formation of S-phenylmercapturic acid is shown below. Benzene is first oxidized to benzene epoxide, which is then conjugated with glutathione and further metabolized to S-phenylmercapturic acid.<sup>[4]</sup>

[Click to download full resolution via product page](#)

*Metabolic pathway of benzene to S-phenylmercapturic acid.*

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Determination of the urinary benzene metabolites S-phenylmercapturic acid and trans,trans-muconic acid by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. [The measurement of a benzene metabolite, urinary S-phenylmercapturic acid (S-PMA), in man by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DL-Phenylmercapturic acid-d2 certificate of analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15557345#dl-phenylmercapturic-acid-d2-certificate-of-analysis\]](https://www.benchchem.com/product/b15557345#dl-phenylmercapturic-acid-d2-certificate-of-analysis)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)